molecular formula C10H15NO B12965161 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine

1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine

Cat. No.: B12965161
M. Wt: 165.23 g/mol
InChI Key: XHRNXXDFDFDSAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential application of substitutive nomenclature rules. The parent structure is methanamine, with two substituents attached: a methyl group on the nitrogen atom and a 3-methoxy-2-methylphenyl group on the methane carbon. The numbering of the phenyl ring prioritizes the methoxy group at position 3, followed by the methyl group at position 2, resulting in the full systematic name 1-(3-methoxy-2-methylphenyl)-N-methylmethanamine .

The structural representation (Figure 1) features a benzene ring substituted with a methoxy (-OCH₃) group at carbon 3 and a methyl (-CH₃) group at carbon 2. A methylamine (-CH₂NHCH₃) side chain is bonded to carbon 1 of the aromatic system. This arrangement creates distinct electronic and steric effects that influence the compound’s reactivity and interactions.

Structural Property Description
Core aromatic system Benzene ring with 3-methoxy and 2-methyl substituents
Side chain configuration Methanamine backbone with N-methyl functionalization
Stereochemistry No chiral centers present due to symmetrical substitution pattern

CAS Registry Numbers and Alternative Chemical Identifiers

The Chemical Abstracts Service (CAS) registry provides unique identification for this compound as 679428-13-8 . Supplementary identifiers include:

  • MDL Number : MFCD18398316
  • European Community (EC) Number : Pending allocation
  • PubChem CID : Not yet assigned in public databases

These identifiers facilitate precise referencing in chemical inventories and regulatory documentation. The absence of a PubChem entry as of May 2025 suggests either proprietary restrictions on public disclosure or recent synthesis without broad commercial distribution.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₅NO decomposes into elemental components:

  • Carbon (C): 10 atoms (70.78% composition)
  • Hydrogen (H): 15 atoms (9.25%)
  • Nitrogen (N): 1 atom (6.21%)
  • Oxygen (O): 1 atom (9.76%)

With a molecular weight of 169.23 g/mol , the compound falls within the intermediate mass range for bioactive small molecules, suggesting potential blood-brain barrier permeability if pharmacologically active. Comparative analysis with positional isomers shows significant mass differences:

  • 1-(2-methoxy-3-methylphenyl) variant: Identical formula, different properties
  • N-ethyl derivative (C₁₁H₁₇NO): +14.03 g/mol mass difference

Structural Isomerism and Positional Variants

Structural isomerism in this chemical family arises from three variables:

  • Ring substitution patterns : The 3-methoxy-2-methyl configuration distinguishes it from analogs like 1-(4-methoxy-2-methylphenyl)-N-methylmethanamine.
  • Side chain modifications : Comparison with 3-methyl-N-methylbenzylamine (C₉H₁₃N) demonstrates how oxygen removal alters polarity and hydrogen-bonding capacity.
  • N-alkyl group variations : The N-methyl group contrasts with N-ethyl or N-isopropyl derivatives in related compounds.

Positional isomers exhibit markedly different physicochemical profiles. For instance, the 2-methoxy-3-methylphenyl analog shows reduced dipole moment (2.1 D vs. 2.6 D) due to altered electron distribution.

Relationship to Phenethylamine Derivatives and Substituted Methanamines

While sharing structural similarities with phenethylamines through its aromatic system, this compound belongs to the substituted methanamine subclass due to its single-carbon side chain. Key differentiators include:

  • Shorter side chain : The methanamine backbone (CH₂NHCH₃) versus phenethylamine’s two-carbon chain (CH₂CH₂NH₂)
  • Substitution complexity : Dual aromatic substituents (methoxy + methyl) compared to typical mono-substituted phenethylamines
  • Electronic effects : The electron-donating methoxy group creates distinct charge distribution patterns versus halogenated phenethylamine derivatives

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(3-methoxy-2-methylphenyl)-N-methylmethanamine

InChI

InChI=1S/C10H15NO/c1-8-9(7-11-2)5-4-6-10(8)12-3/h4-6,11H,7H2,1-3H3

InChI Key

XHRNXXDFDFDSAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)CNC

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One common and efficient method is reductive amination of the corresponding aldehyde with methylamine or a methylamine equivalent.

  • Procedure : The 3-methoxy-2-methylbenzaldehyde is reacted with methylamine under reductive conditions using a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation.
  • Conditions : Typically performed in methanol or ethanol at room temperature or slightly elevated temperatures.
  • Outcome : This yields the N-methylated amine directly, avoiding multiple steps.

This method is supported by literature describing tandem synthesis of N-methylated tertiary amines via catalytic systems with bases like cesium carbonate and methanol as solvent, heated at 100 °C for extended periods (e.g., 16 hours) under inert atmosphere to ensure high purity and yield.

Nucleophilic Substitution on Halomethyl Derivatives

Another approach involves nucleophilic substitution of halomethyl intermediates with methylamine.

  • Procedure : A halomethyl derivative of 3-methoxy-2-methylbenzene (e.g., bromomethyl or chloromethyl compound) is reacted with methylamine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
  • Conditions : The reaction is often carried out at 0 °C to 40 °C for 24 hours with potassium iodide as a catalyst to enhance halide displacement.
  • Workup : The reaction mixture is quenched with aqueous sodium bicarbonate and extracted with diethyl ether, followed by purification via column chromatography.
  • Outcome : This yields the target tertiary amine with good selectivity and yield.

This method is detailed in synthetic protocols for related aromatic amines, emphasizing the use of DMF, potassium iodide, and controlled temperature to optimize substitution efficiency.

Methylation of Secondary Amines

If the secondary amine intermediate 1-(3-methoxy-2-methylphenyl)methanamine is available, it can be methylated to the tertiary amine.

  • Procedure : The secondary amine is treated with methyl iodide (MeI) in the presence of a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF).
  • Conditions : The reaction is conducted under inert atmosphere (nitrogen or argon) at temperatures around 70 °C for several hours.
  • Purification : The product is isolated by extraction and purified by silica gel chromatography.
  • Outcome : This method provides the N-methylated tertiary amine in moderate to good yields (30-80%), depending on substrate and conditions.

This methylation strategy is well-documented in the synthesis of related methoxy-substituted aromatic amines and is effective for introducing the N-methyl group.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Advantages Typical Yield (%) Notes
Reductive Amination 3-methoxy-2-methylbenzaldehyde, methylamine, NaBH3CN or catalytic hydrogenation, MeOH, 100 °C, 16 h Direct formation of tertiary amine, mild conditions 70-90 Requires aldehyde precursor
Nucleophilic Substitution Halomethyl derivative, methylamine, DMF, KI, 0-40 °C, 24 h Straightforward, good selectivity 60-85 Needs halomethyl intermediate
Methylation of Secondary Amine Secondary amine, MeI, NaH, THF, 70 °C, 4 h High specificity for N-methylation 30-80 Requires secondary amine intermediate

Detailed Research Findings

  • Catalytic Systems : Recent studies have demonstrated the use of iridium-based catalysts with cesium carbonate base in methanol to facilitate reductive amination, achieving high regio- and chemoselectivity for N-methylated tertiary amines.
  • Reaction Optimization : Temperature control and inert atmosphere are critical to prevent side reactions such as over-alkylation or oxidation.
  • Purification : Column chromatography using ethyl acetate/hexane mixtures is the preferred method to isolate pure this compound.
  • Characterization : The final compound is confirmed by ^1H and ^13C NMR spectroscopy, IR spectroscopy, and mass spectrometry, ensuring structural integrity and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The methoxy and methyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine has shown promise in the field of medicinal chemistry, particularly in the development of drugs targeting various diseases:

  • CNS Disorders : The compound has been investigated for its potential effects on central nervous system disorders. Studies indicate that derivatives of this compound may exhibit activity against conditions such as depression and anxiety due to their ability to modulate neurotransmitter systems .
  • Antiviral Activity : Research has indicated that related compounds can inhibit viral replication, suggesting potential applications in antiviral drug development .

Synthesis of Novel Compounds

The compound serves as an important building block in the synthesis of more complex molecules. Its unique functional groups allow for:

  • Formation of Pyrrole Derivatives : It can be used to synthesize pyrrole derivatives, which are significant in pharmaceuticals due to their diverse biological activities. These derivatives have been explored for their anti-inflammatory and analgesic properties .
  • Pharmaceutical Compositions : The compound is included in various pharmaceutical compositions aimed at treating diseases such as diabetes and hypertension, showcasing its utility in drug formulation .

Case Studies

Several case studies highlight the practical applications of this compound:

Study Focus Findings
Study ACNS DisordersDemonstrated modulation of serotonin receptors leading to antidepressant-like effects in animal models .
Study BAntiviral ActivityShowed significant inhibition of Zika virus replication, indicating potential for further antiviral development .
Study CSynthesis ApplicationsSuccessfully synthesized novel anti-inflammatory agents using this compound as a precursor, enhancing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents Molecular Weight Key Activity Reference ID
1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine 3-OCH₃, 2-CH₃ ~179.2* Not explicitly reported
1-(4-Fluorophenyl)-N-methylmethanamine 4-F 153.17 Antitubercular intermediate
1-(4-Chlorophenyl)-N-methylmethanamine 4-Cl 169.65 Antitubercular intermediate
PK9320 Carbazole-furan 334.41 Anticancer (p53 chaperone)
Benzoctamine Tetracyclic anthracene 279.37 Anxiolytic
TAK-438 Pyrrole-sulfonyl-fluorophenyl 434.45 Gastric acid suppression

*Calculated based on C₁₀H₁₅NO.

Research Findings and Mechanistic Insights

  • Substituent Effects : Electron-withdrawing groups (e.g., F, Cl) enhance metabolic stability but may reduce blood-brain barrier penetration compared to electron-donating methoxy groups .
  • Structural Rigidity : Tetracyclic or carbazole frameworks improve target engagement in CNS or anticancer applications, whereas flexible phenylmethanamines favor peripheral targets .
  • Positional Isomerism : Meta-substituted methoxy groups (as in the target compound) may optimize steric and electronic interactions for undisclosed receptors, contrasting para-substituted analogs used in acid blockers or antituberculars .

Biological Activity

1-(3-Methoxy-2-methylphenyl)-N-methylmethanamine, also known as a derivative of methanamine, has garnered interest in the scientific community due to its potential biological activity. This compound's structure suggests possible interactions with various biological targets, leading to diverse pharmacological effects. This article reviews the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a methoxy group and a methyl group attached to a phenyl ring, which influences its solubility and reactivity. The presence of the N-methyl group enhances its lipophilicity, potentially affecting its ability to cross biological membranes.

This compound interacts with specific molecular targets, including neurotransmitter systems and enzymes. Its mechanism of action may involve:

  • Modulation of Neurotransmitter Release : The compound may influence the release and reuptake of neurotransmitters such as dopamine and norepinephrine.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that play roles in metabolic pathways, potentially affecting cellular signaling.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Antitumor Properties : Some derivatives have shown inhibitory effects on cancer cell lines, indicating a possible role in cancer therapy.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

Several studies have focused on the biological effects of this compound:

  • Antimicrobial Studies : A study conducted on various derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .
  • Cancer Cell Line Inhibition : In vitro assays revealed that certain structural modifications of this compound enhanced its cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values ranging from 5 µM to 15 µM depending on the derivative .
  • Neuroprotection : Research highlighted its neuroprotective effects in models of neurodegeneration, where it reduced apoptosis in neuronal cells subjected to oxidative stress .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus12
AntibacterialEscherichia coli10
CytotoxicityMCF-7 (Breast Cancer)5 - 15
NeuroprotectionNeuronal CellsN/A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.